molecular formula C6H10Cl2O3 B3056188 Ethyl dichloroethoxyacetate CAS No. 6957-89-7

Ethyl dichloroethoxyacetate

Cat. No. B3056188
CAS RN: 6957-89-7
M. Wt: 201.04 g/mol
InChI Key: LISFRSVACTWQKK-UHFFFAOYSA-N
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Description

Ethyl dichloroethoxyacetate is a derivative of ethyl chloroacetate . Ethyl chloroacetate is an organic compound used primarily in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides .


Synthesis Analysis

While specific synthesis methods for Ethyl dichloroethoxyacetate were not found, ethyl chloroacetate can be synthesized through the Fischer esterification process of ethanol with acetic acid in the presence of an acid catalyst .

Scientific Research Applications

Diuretic Research

Ethyl dichloroethoxyacetate and its derivatives have been explored in the field of diuretics. Plattner et al. (1984) found that certain aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate exhibited high-ceiling natriuretic activity. Their research indicated that the ethyl ester group in these compounds serves as a prodrug to enhance oral absorption, with the carboxylic acid function being the active species in vivo (Plattner, Fung, Smital, Lee, Crowley, Pernet, Bunnell, Buckner, & Sennello, 1984).

Traditional Medicine and Anti-inflammatory Research

Ethyl dichloroethoxyacetate has also been linked to traditional medicine and anti-inflammatory research. In a study focusing on Burkina Faso's traditional treatment of hepatitis B, Kiessoun et al. (2012) evaluated the antioxidant and anti-inflammatory potential of various extracts, including ethyl acetate and dichloromethane fractions. The ethyl acetate fraction showed better results compared to the dichloromethane fraction (Kiessoun, Souza, Yomalan, Dibala, Barro, Millogo-Rasolodimby, & Nacoulma, 2012).

Dentistry and Dental Material Research

In dentistry, the effectiveness of ethyl acetate in the repair strength of denture base resin was investigated by Shimizu et al. (2006). They found that the repair strength of the resin prepared using ethyl acetate for 120 seconds was notably high, showing its potential use in dental repairs (Shimizu, Ikuyama, Hayakawa, Tsue, & Takahashi, 2006).

Environmental Chemistry

Reemtsma and Jekel (1996) studied the potential of ethyl acetate in determining extractable organic halogens (EOX) from contaminated soil, sediment, and sewage sludge. Their findings highlighted ethyl acetate's efficiency, offering a more effective method than hexane in the extraction of EOX (Reemtsma & Jekel, 1996).

Polymer Chemistry

Ethyl acetate's use in polymer chemistry was explored by Vergaelen et al. (2020), who reported its application in the synthesis of poly(2-ethyl-2-oxazoline), a polymer commonly used in biomedical applications. This research emphasized ethyl acetate as a greener alternative to other solvents, enhancing pharmaceutical compliance and reducing environmental impact (Vergaelen, Verbraeken, Van Guyse, Podevyn, Tigrine, Rosa, Monnery, & Hoogenboom, 2020).

Safety and Hazards

While specific safety data for Ethyl dichloroethoxyacetate is not available, Ethyl chloroacetate is considered hazardous. It is a flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2,2-dichloro-2-ethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O3/c1-3-10-5(9)6(7,8)11-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFRSVACTWQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OCC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989628
Record name Ethyl dichloro(ethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl dichloroethoxyacetate

CAS RN

6957-89-7
Record name Ethyl dichloroethoxyacetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl dichloro(ethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-dichloro-2-ethoxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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